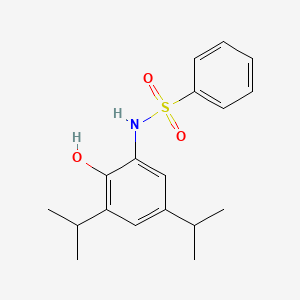

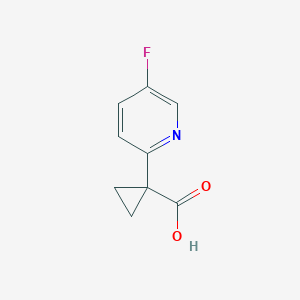

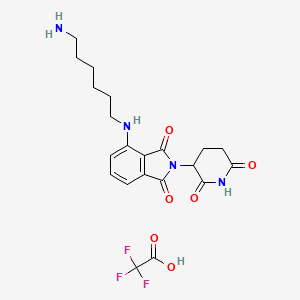

![molecular formula C11H16N2O4S B2565795 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 940271-54-5](/img/structure/B2565795.png)

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives, including those related to 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid, involves multiple steps that are carefully designed to introduce various functional groups into the piperidine scaffold. In one study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized by reacting substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . This method showcases the versatility of piperidine derivatives in undergoing sulfonylation reactions to yield compounds with potential antimicrobial activity.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various analytical techniques such as 1H-NMR, IR, and elemental analysis . These techniques provide detailed information about the molecular framework and the nature of substitutions on the piperidine ring. For instance, the nature of substitutions on the benzhydryl and sulfonamide rings has been shown to influence the antibacterial activity of the synthesized compounds .

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions. For example, the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones under mild conditions lead to the formation of cyclic enamine sulfones . These reactions demonstrate the reactivity of piperidine derivatives and their potential to form various cyclic structures, including pyrrolizidines, indolizidines, and quinolizidines, which are of interest in the synthesis of natural products and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of sulfonyl groups and other substituents can significantly alter properties such as solubility, boiling point, and reactivity. The synthesized compounds in the studies were evaluated for their antimicrobial properties, indicating that these derivatives can be designed to target specific biological activities . Additionally, the use of magnetic and reusable catalysts, such as Fe3O4 bonded pyridinium-3-carboxylic acid-N-sulfonic acid chloride, for the synthesis of related compounds like 3,4-dihydropyrimidin-2(1H)-ones, highlights the importance of catalysts in improving the efficiency and sustainability of the synthesis process .

科学的研究の応用

Aurora Kinase Inhibition for Cancer Treatment

A compound structurally similar to "1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid" has been identified as an Aurora kinase inhibitor, suggesting potential utility in treating cancer by inhibiting Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Agents

The synthesis and evaluation of propanamide derivatives bearing a piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole showed promising anticancer activity, indicating that derivatives of piperidine-4-carboxylic acid could serve as potential anticancer agents (A. Rehman et al., 2018).

Antibacterial and Antifungal Applications

Compounds with a piperidine-4-carboxylic acid moiety have demonstrated valuable antibacterial properties, suggesting potential for treating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Beta(3) Agonists

Novel (4-piperidin-1-yl)-phenyl sulfonamides, including derivatives close to the chemical structure , have been prepared as potent and selective human beta(3) agonists. Such compounds could have applications in treating diseases related to the beta(3)-adrenergic receptor (B. Hu et al., 2001).

Synthetic Bacteriochlorins

A new molecular design incorporating a piperidine unit in synthetic bacteriochlorins has been developed, suggesting applications in tailoring the polarity of near-infrared absorbers for potential use in photodynamic therapy (Kanumuri Ramesh Reddy et al., 2013).

Heterocyclic Amino Acids Synthesis

The development of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids suggests utility in synthesizing chiral building blocks for pharmaceuticals (Gita Matulevičiūtė et al., 2021).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibitors

4-Alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates based on piperidine-4-carboxylic acid have shown selective inhibitor activity against tumor necrosis factor-α converting enzyme and matrix metalloproteinases, highlighting potential for treating inflammatory diseases and cancer (A. Venkatesan et al., 2004).

Antimicrobial Activity Against Tomato Pathogens

Derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have demonstrated significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating agricultural applications (K. Vinaya et al., 2009).

特性

IUPAC Name |

1-(1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-12-5-4-10(8-12)18(16,17)13-6-2-9(3-7-13)11(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUDEWHCTFCURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

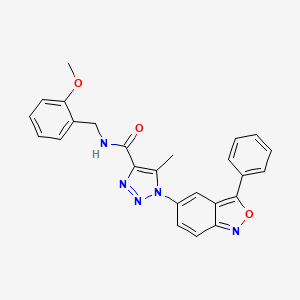

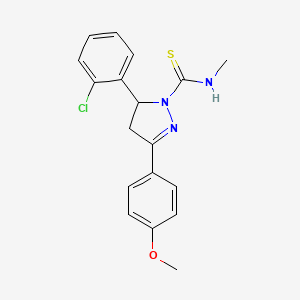

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)

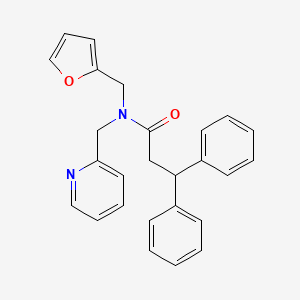

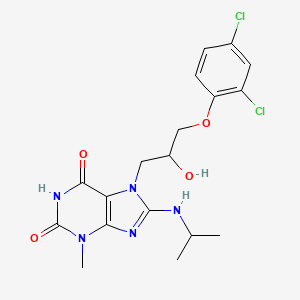

![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)

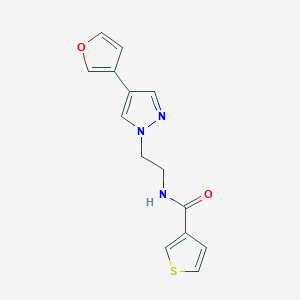

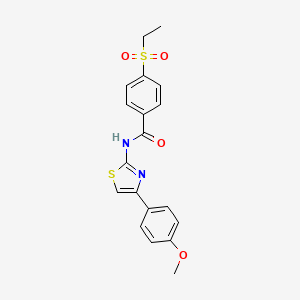

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)

![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2565732.png)

![3-(2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2565735.png)